N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide
Overview
Description
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Thioamide Formation:
Nitrobenzamide Introduction: The final step involves the coupling of the benzimidazole-thioamide intermediate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The thioamide group can be hydrolyzed to form the corresponding amide and thiol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Amide and thiol derivatives.
Scientific Research Applications
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antiparasitic and antioxidant agent.
Biological Studies: Investigation of its effects on parasitic infections and oxidative stress.
Material Science:
Mechanism of Action
The mechanism of action of N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets:
Antiparasitic Activity: The compound may interfere with the metabolic pathways of parasites, leading to their death.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and ivermectin, which also exhibit antiparasitic activity.
Nitrobenzamide Derivatives: Compounds with similar structural features but different substituents on the benzamide ring.
Uniqueness
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide is unique due to its combined antiparasitic and antioxidant properties, which are not commonly found together in other compounds .
Properties
IUPAC Name |
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-20(15-8-1-4-11-18(15)26(28)29)25-21(30)22-14-7-5-6-13(12-14)19-23-16-9-2-3-10-17(16)24-19/h1-12H,(H,23,24)(H2,22,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVADOOLPSEQBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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